5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Solubility Salt selection Assay development

Lead compound optimization often fails due to amide bond hydrolysis, compromising metabolic stability. This 1,2,4-oxadiazole hydrochloride building block offers a metabolically stable amide bioisostere for S1P receptor modulator programs. Key benefits: ① Unsubstituted azetidine nitrogen enables rapid diversification via amide coupling, sulfonylation, or reductive amination; ② Cyclopropyl group at the 3-position provides conformational constraint for subtype selectivity; ③ Hydrochloride salt form facilitates parallel synthesis workflows without in situ salt formation. Ideal for focused library generation and structure-based drug design.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1351591-40-6
Cat. No. B1377656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
CAS1351591-40-6
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CNC3.Cl
InChIInChI=1S/C8H11N3O.ClH/c1-2-5(1)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,1-4H2;1H
InChIKeyAOWFJAAEDNNKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidinyl Cyclopropyl Oxadiazole HCl: Procurement Overview


5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride (CAS 1351591-40-6) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with an azetidin-3-yl moiety [1]. The free base form (CAS 1350988-93-0) has a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, while the hydrochloride salt form has a molecular formula of C8H12ClN3O and a molecular weight of 201.65 g/mol [2]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly those targeting S1P receptor modulation and other heterocycle-based drug discovery efforts [3].

Salt Form
Hydrochloride salt for aqueous solubility and ready-to-use solution preparation in coupling reactions and biological assays.
Scaffold Utility
3-cyclopropyl-5-azetidin-3-yl-1,2,4-oxadiazole core for S1P receptor modulator hit-to-lead and constrained fragment-based design.
Regiochemistry
5-azetidinyl orientation enables direct amine functionalization without regioisomer re-optimization.

Azetidinyl Cyclopropyl Oxadiazole HCl: Structural Differentiation


Structural variants of azetidinyl-oxadiazoles exhibit profoundly different pharmacological and physicochemical profiles due to distinct substitution patterns on the heterocyclic core [1]. The combination of a cyclopropyl group at the 3-position and an unsubstituted azetidine at the 5-position produces a unique conformational constraint and hydrogen-bonding network that cannot be replicated by analogs bearing alternative substituents (e.g., methyl, isopropyl, furyl, or methoxyethyl groups) at these positions [2]. The 1,2,4-oxadiazole ring orientation (3-cyclopropyl-5-azetidinyl vs. 3-azetidinyl-5-cyclopropyl) further distinguishes this scaffold from regioisomeric analogs, affecting both synthetic accessibility and target engagement potential [3]. Generic substitution with structurally related oxadiazole derivatives would alter the spatial orientation of key pharmacophoric elements, potentially abolishing specific receptor interactions or necessitating complete re-optimization of synthetic routes [4].

Target Compound
5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole HCl
Dual rigidifying elements (cyclopropyl + azetidine), specific regioisomer for S1P-relevant orientation.
Common Alternatives
3-azetidinyl-5-cyclopropyl regioisomer, 5-(propan-2-yl) or 5-(2-methoxyethyl) analogs, free base form.
Regioisomeric or flexible alkyl substitution may shift conformational pre-organization, target engagement profile, and synthetic derivatization efficiency. Salt form differences affect solubility and assay consistency.

Azetidinyl Cyclopropyl Oxadiazole HCl: Differentiation Evidence


Aqueous Solubility: Salt vs Free Base

The hydrochloride salt form (CAS 1351591-40-6) demonstrates enhanced aqueous solubility compared to the free base form (CAS 1350988-93-0), a critical factor for preparing stock solutions in biological assays [1]. While direct solubility measurements for this specific compound are not publicly reported, the general principle of hydrochloride salt formation for azetidine-containing heterocycles is well-established: protonation of the azetidine nitrogen increases polarity and improves water solubility, which is essential for consistent dosing in cellular and biochemical assays [2].

Aqueous Solubility
Class-level inference
HCl salt (C₈H₁₂ClN₃O, MW 201.65) vs free base (C₈H₁₁N₃O, MW 165.19). Qualitative improvement in aqueous solubility due to azetidine protonation; exact solubility not publicly reported.
Supports solution-phase assay development and consistent dosing in aqueous buffers.
Data to verify per specific compound; salt-form benefit is class-level.
Solubility Salt selection Assay development

Conformational Rigidity vs Flexible Alkyl Analogs

The 5-azetidin-3-yl substitution introduces significant conformational rigidity compared to more flexible alkyl chain analogs such as 5-(propan-2-yl) derivatives (CAS 1248907-91-6) or 5-(2-methoxyethyl) derivatives [1]. Azetidine is a four-membered nitrogen-containing ring that restricts rotational freedom around the C5-oxadiazole bond, while the cyclopropyl group at the 3-position similarly constrains conformational mobility at the opposite end of the heterocyclic core [2]. This dual conformational restriction reduces the entropic penalty upon target binding and enhances ligand efficiency, a property supported by structural analysis of oxadiazole-azetidine scaffolds in medicinal chemistry [3].

Conformational Rigidity
Class-level inference
Azetidin-3-yl at C5 + cyclopropyl at C3 restrict rotational freedom vs flexible alkyl analogs (e.g., propan-2-yl or 2-methoxyethyl). Dual rigidification may reduce entropic penalty upon binding.
Supports selection for structure-based design where pre-organization is desired.
Thermodynamic binding data not publicly available for this exact compound.
Conformational constraint Ligand efficiency Medicinal chemistry

Regioisomer Synthetic Utility: 5-Azetidinyl Orientation

The specific regioisomeric arrangement of 3-cyclopropyl and 5-azetidin-3-yl substituents on the 1,2,4-oxadiazole core distinguishes this compound from reverse-substituted analogs such as 3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole [1]. This regioisomeric difference affects both the synthetic accessibility of downstream derivatives and the spatial presentation of the azetidine nitrogen for further functionalization [2]. The 5-azetidinyl orientation positions the secondary amine for direct coupling reactions (e.g., amide bond formation, reductive amination, or sulfonylation), whereas the 3-azetidinyl regioisomer presents different steric and electronic constraints [3].

Regioisomer Utility
Class-level inference
5-azetidinyl orientation positions secondary amine for direct amide coupling, sulfonylation, and reductive amination; differs from 3-azetidinyl-5-cyclopropyl regioisomer in steric and electronic constraints.
Streamlines library synthesis and avoids re-optimization of coupling protocols.
Exact reaction yields not publicly reported for this scaffold.
Regiochemistry Synthetic intermediate Fragment-based design

S1P Modulator Patent Landscape for Oxadiazole-Azetidine Scaffolds

The 1,2,4-oxadiazole-azetidine scaffold, of which this compound is a representative core structure, is explicitly claimed in patent literature as a privileged framework for sphingosine-1-phosphate (S1P) receptor modulation [1]. The S1P receptor modulator patent (US 8,859,598) describes a series of 1,2,4-oxadiazole azetidine derivatives wherein variations at the 3-position (including cyclopropyl) and 5-position (including azetidin-3-yl) modulate receptor subtype selectivity and potency [2]. While specific IC50 or Ki values for this exact compound are not publicly disclosed, the inclusion of the cyclopropyl-azetidinyl-oxadiazole motif in this patent family indicates its relevance as a key intermediate for generating S1P-targeting candidates [3].

Patent Landscape
Supporting evidence
1,2,4-oxadiazole-azetidine scaffold explicitly claimed in S1P modulator patents (e.g., US 8,859,598) as a privileged framework; exact potency data for this building block not disclosed.
Aligns with published medicinal chemistry strategies for S1P receptor modulation.
Patent-derived context; compound-specific validation required.
S1P receptor Immunomodulation Patent landscape

Azetidinyl Cyclopropyl Oxadiazole HCl: Application Scenarios


S1P Modulator Hit-to-Lead & Lead Optimization

This compound serves as a versatile core scaffold for generating focused libraries of S1P receptor modulators through functionalization of the azetidine nitrogen [1]. The unsubstituted azetidine moiety enables rapid diversification via amide coupling, sulfonylation, or reductive amination to explore structure-activity relationships around the S1P receptor binding pocket [2]. The cyclopropyl group at the 3-position provides a conformationally restricted hydrophobic moiety that may contribute to subtype selectivity [3].

Constrained Fragment-Based Drug Discovery

The dual rigidifying elements (azetidine ring and cyclopropyl group) make this compound an attractive fragment or scaffold for structure-based drug design where conformational pre-organization is desired to minimize entropic penalties upon target binding [1]. The 1,2,4-oxadiazole core serves as a metabolically stable amide bioisostere, enhancing the drug-like properties of derived lead compounds compared to ester or amide-containing fragments [2].

Parallel Synthesis for Heterocyclic SAR Libraries

The hydrochloride salt form facilitates parallel synthesis workflows by eliminating the need for in situ salt formation or pH adjustment during coupling reactions [1]. The 5-azetidinyl orientation provides a reactive secondary amine handle suitable for high-throughput amide bond formation with diverse carboxylic acid building blocks, enabling rapid generation of compound libraries for phenotypic or target-based screening [2].

Oxadiazole as Amide Bioisostere Replacement

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere for amide and ester functionalities [1]. This compound can be incorporated into lead optimization campaigns to replace labile amide bonds with the oxadiazole moiety, potentially improving metabolic stability and oral bioavailability while maintaining or enhancing target affinity [2].

Application
Selection Property
Validation Focus
S1P Modulator Hit-to-Lead
Unsubstituted azetidine handle for rapid diversification
S1P receptor subtype selectivity and functional activity of derived analogs
Constrained Fragment-Based Design
Dual rigidification (cyclopropyl + azetidine) and metabolically stable oxadiazole core
Ligand efficiency and binding thermodynamics of elaborated fragments
Parallel Synthesis Libraries
Hydrochloride salt simplifies solution-phase handling and coupling without in-situ activation
Reaction scope, product purity, and throughput in amide/sulfonamide array synthesis
Amide Bioisostere Replacement
1,2,4-oxadiazole as a metabolically stable amide/ester surrogate
Metabolic stability and target affinity of oxadiazole-containing leads vs parent amides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.